Transcription factor BTF2, also known as TFIIH, is a crucial protein complex involved in the transcription of DNA into RNA and plays a significant role in DNA repair mechanisms. This factor is essential for the initiation of transcription by RNA polymerase II and is composed of multiple subunits, each contributing to its diverse functions. BTF2 is highly conserved across species, indicating its fundamental role in cellular processes.
BTF2 was first identified in studies involving human cell extracts, particularly HeLa cells. Research has shown that it is analogous to the delta factor in rats and factor B in yeast, emphasizing its evolutionary conservation and importance across different organisms . The complex's composition includes several subunits that facilitate its dual role in transcription and DNA repair .
BTF2 is classified as a general transcription factor and a helicase. It functions at the intersection of transcription initiation and nucleotide excision repair, highlighting its multifunctional nature. The protein complex includes components such as ERCC3, which is implicated in DNA repair processes associated with conditions like xeroderma pigmentosum .
The synthesis of BTF2 involves expression systems that can produce its various subunits. Common techniques include:
Purification often involves steps like ion-exchange chromatography and size-exclusion chromatography to achieve high purity levels necessary for functional assays. The activity of BTF2 can be assessed through biochemical assays that measure its helicase activity or its ability to support RNA polymerase II transcription initiation.
BTF2 consists of multiple subunits, including p44 and p34, which are integral to its function. The structural composition allows it to interact with DNA and other proteins effectively. The helicase activity is attributed to the ERCC3 subunit, which facilitates unwinding of DNA during transcription and repair processes .
Structural studies using techniques such as X-ray crystallography and cryo-electron microscopy have provided insights into the spatial arrangement of these subunits within the complex. These studies reveal how BTF2 binds to DNA and interacts with RNA polymerase II.
BTF2 participates in several critical biochemical reactions:
The adenosine triphosphate-dependent helicase activity has been characterized through strand displacement assays, demonstrating that ATP hydrolysis drives the unwinding process essential for both transcription and nucleotide excision repair .
BTF2 operates through a multi-step mechanism:
Studies indicate that mutations or deficiencies in BTF2 can lead to impaired transcriptional regulation and increased susceptibility to DNA damage .
BTF2 is a multisubunit protein complex with a molecular weight that varies based on its composition but typically ranges around 500 kDa when fully assembled. Its stability is influenced by factors such as temperature and ionic strength.
Relevant data regarding its thermal stability and enzymatic activity can be obtained from differential scanning calorimetry experiments .
BTF2 has significant applications in various fields:
Research continues to explore the multifaceted roles of BTF2 in cellular processes, providing insights into potential applications in biotechnology and medicine .
The BTF2 complex (also known as Transcription Factor II Human, TFIIH) is a conserved heterodecameric assembly comprising ten subunits organized into two functional modules: a seven-subunit core complex and a dissociable three-subunit kinase module (CAK – CDK Activating Kinase). The core complex consists of XPB (ERCC3), XPD (ERCC2), p62 (GTF2H1), p52 (GTF2H4), p44 (GTF2H2), p34 (GTF2H3), and p8 (GTF2H5). The CAK module includes CDK7, Cyclin H (CCNH), and MAT1 (MNAT1) [1] [6].
Structural studies using cryo-electron microscopy (cryo-EM) at 3.7 Å resolution reveal a horseshoe-shaped architecture (~16 × 12.5 × 7.5 nm) with a central ring and a protruding density. The core subunits form a scaffold where XPB and XPD, both SF2-family helicases, anchor opposite ends. The p52-p8 dimer acts as a structural bridge to XPB, while p44-p34 stabilizes XPD. The CAK module attaches flexibly to the core via MAT1 interactions with XPD and XPB [3] [6] [8].
Table 1: Subunit Composition of Human BTF2/TFIIH Complex
Subunit | Gene | Function | Conservation |
---|---|---|---|
Core | |||
XPB (ERCC3) | ERCC3 | 3'-5' DNA translocase/helicase | 55-96% |
XPD (ERCC2) | ERCC2 | 5'-3' DNA helicase | 53-98% |
p62 | GTF2H1 | TFIIE binding, structural scaffold | 21-97% |
p52 | GTF2H4 | XPB ATPase regulation | 35-99% |
p44 | GTF2H2 | XPD helicase stimulation | 39-97% |
p34 | GTF2H3 | Structural backbone | 31-94% |
p8 | GTF2H5 | XPB stabilization | 25-99% |
CAK Module | |||
CDK7 | CDK7 | CTD kinase, CDK activation | 48-95% |
Cyclin H | CCNH | CDK7 regulation | 26-95% |
MAT1 | MNAT1 | CAK-core bridging, kinase stabilization | 30-96% |
The p89 subunit (XPB/ERCC3) is a dual-function ATP-dependent helicase encoded by the ERCC3 gene. It plays non-redundant roles in:
ERCC3 mutations (e.g., ΔC-terminal exon) disrupt repair but spare transcription, indicating functional domain segregation. XP-B patients show UV hypersensitivity and cancer predisposition, underscoring XPB’s repair-specific roles [4].
Table 2: Functional Impact of ERCC3/XPB Mutations
Mutation | Domain Affected | DNA Repair | Transcription | Associated Disorder |
---|---|---|---|---|
K346R | Helicase motif I (ATPase) | Abolished | Unaffected | XP-B |
ΔHelix-turn-helix | DNA-binding domain | Abolished | Unaffected | XP-B/CS |
ΔC-terminal exon | C-terminal region | Abolished | Unaffected | XP-B |
BTF2 harnesses three catalytic engines coordinated via subunit interactions:
Small molecules like triptolide inhibit XPB’s ATPase, while THZ1 targets CDK7, underscoring these domains’ therapeutic relevance [1].
The p44 and p34 subunits contain zinc-binding domains critical for structural integrity and nucleic acid interactions:
Notably, p44’s gene is the human ortholog of yeast SSL1, linking TFIIH to evolutionarily conserved repair pathways. Zinc fingers enable DNA proximity sensing, positioning TFIIH for repair or transcription [5] [8].
BTF2 regulates Pol II via CTD phosphorylation and allosteric modulation:
This interplay ensures transcription-repair coupling: DNA lesions stall Pol II, recruiting BTF2 for concurrent repair and CTD phosphorylation [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0